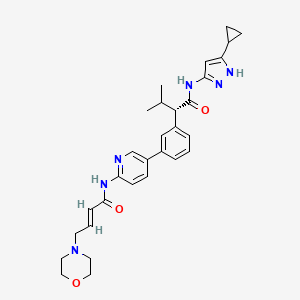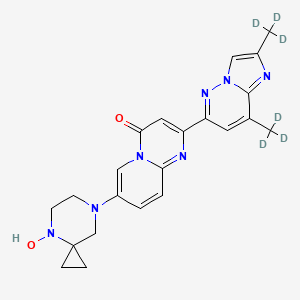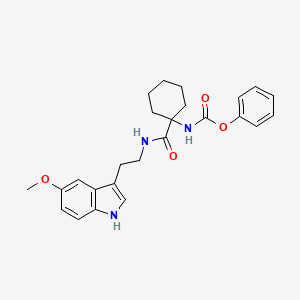
Tacaciclib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tacaciclib is a small molecule drug that functions as a cyclin-dependent kinase 7 (CDK7) inhibitor. It has shown potential antineoplastic activity, making it a promising candidate for cancer treatment. The compound is currently in the preclinical phase of development and is being researched for its efficacy in treating various types of neoplasms .
Métodos De Preparación
The synthesis of Tacaciclib involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 to prepare the compound for in vivo applications . detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
Tacaciclib undergoes various chemical reactions, primarily involving its role as a CDK7 inhibitor. The compound is known to participate in:
Oxidation and Reduction Reactions: These reactions are crucial for modifying the functional groups on the molecule, thereby enhancing its inhibitory activity.
Substitution Reactions: Common reagents used include halides and nucleophiles, which help in the substitution of specific atoms or groups within the molecule.
Major Products: The primary product of these reactions is the active form of this compound, which effectively inhibits CDK7 activity
Aplicaciones Científicas De Investigación
Tacaciclib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying CDK inhibitors and their synthetic pathways.
Biology: this compound is used to investigate cell cycle regulation and the role of CDK7 in cellular processes.
Medicine: The compound is being researched for its potential to treat various cancers, including acute myeloid leukemia and solid tumors
Mecanismo De Acción
Tacaciclib exerts its effects by selectively targeting and inhibiting CDK7. This inhibition prevents the phosphorylation of the carboxy-terminal domain of RNA polymerase II, thereby blocking the transcription of cancer-promoting genes. Additionally, it disrupts the phosphorylation of other cell cycle kinases such as CDK1, CDK2, CDK4, and CDK6, leading to cell cycle arrest, apoptosis, and inhibition of tumor cell proliferation .
Comparación Con Compuestos Similares
Tacaciclib is unique in its selective inhibition of CDK7, which distinguishes it from other CDK inhibitors. Similar compounds include:
Abemaciclib: A dual inhibitor of CDK4 and CDK6, used in the treatment of breast cancer.
Dinaciclib: Targets CDK1, CDK2, CDK5, and CDK9, with potential antitumor activity.
Palbociclib: Inhibits CDK4 and CDK6, primarily used for treating ER-positive and HER2-negative breast cancer.
Ribociclib: Another CDK4/6 inhibitor, used in combination with other therapies for advanced breast cancer.
Trilaciclib: Inhibits CDK4 and CDK6, used to reduce chemotherapy-induced myelosuppression.
This compound’s specificity for CDK7 makes it a valuable addition to the arsenal of CDK inhibitors, offering a different mechanism of action and potential therapeutic benefits.
Propiedades
Número CAS |
2768774-66-7 |
|---|---|
Fórmula molecular |
C30H36N6O3 |
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
(2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-3-methyl-2-[3-[6-[[(E)-4-morpholin-4-ylbut-2-enoyl]amino]pyridin-3-yl]phenyl]butanamide |
InChI |
InChI=1S/C30H36N6O3/c1-20(2)29(30(38)33-27-18-25(34-35-27)21-8-9-21)23-6-3-5-22(17-23)24-10-11-26(31-19-24)32-28(37)7-4-12-36-13-15-39-16-14-36/h3-7,10-11,17-21,29H,8-9,12-16H2,1-2H3,(H,31,32,37)(H2,33,34,35,38)/b7-4+/t29-/m0/s1 |
Clave InChI |
CVAXNGIXLUILFO-KPGJNUASSA-N |
SMILES isomérico |
CC(C)[C@@H](C1=CC=CC(=C1)C2=CN=C(C=C2)NC(=O)/C=C/CN3CCOCC3)C(=O)NC4=NNC(=C4)C5CC5 |
SMILES canónico |
CC(C)C(C1=CC=CC(=C1)C2=CN=C(C=C2)NC(=O)C=CCN3CCOCC3)C(=O)NC4=NNC(=C4)C5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)

![methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate](/img/structure/B12376532.png)

![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-methylbutanoate](/img/structure/B12376542.png)


![4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)

![benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B12376576.png)



